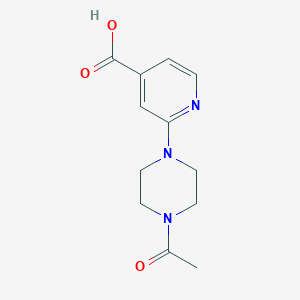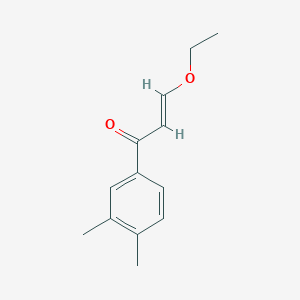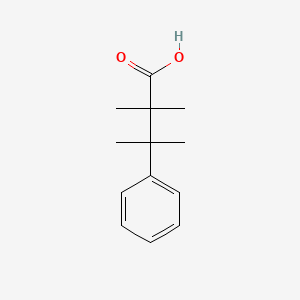![molecular formula C13H15BrN2O4 B13490730 1-[5-Bromo-2-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13490730.png)
1-[5-Bromo-2-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-bromo-2-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a methoxyethoxy group, and a diazinane-dione core structure. Its unique chemical structure makes it an interesting subject for research in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-bromo-2-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a phenyl ring followed by the introduction of a methoxyethoxy group. The final step involves the formation of the diazinane-dione core through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment and techniques such as continuous flow reactors and automated synthesis systems to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
1-[5-bromo-2-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
1-[5-bromo-2-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[5-bromo-2-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 2-(2-Methoxyethoxy)ethyl bromide
Uniqueness
1-[5-bromo-2-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups and core structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C13H15BrN2O4 |
|---|---|
Molekulargewicht |
343.17 g/mol |
IUPAC-Name |
1-[5-bromo-2-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H15BrN2O4/c1-19-6-7-20-11-3-2-9(14)8-10(11)16-5-4-12(17)15-13(16)18/h2-3,8H,4-7H2,1H3,(H,15,17,18) |
InChI-Schlüssel |
FFZRIHVWNHTMJT-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=C(C=C(C=C1)Br)N2CCC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid](/img/structure/B13490655.png)
![1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13490657.png)


![4,4-Difluoro-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B13490674.png)

![2H,3H-furo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B13490684.png)
![tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans](/img/structure/B13490690.png)






